THP-SS-PEG1-Tos
CAS No.: 1807512-37-3
Cat. No.: VC0545286
Molecular Formula: C16H24O5S3
Molecular Weight: 392.54
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807512-37-3 |
---|---|
Molecular Formula | C16H24O5S3 |
Molecular Weight | 392.54 |
IUPAC Name | 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 |
Standard InChI Key | WJDBLPWPLQRBJB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
THP-SS-PEG1-Tos (CAS: 1807512-37-3) is formally known as "Ethanol, 2-[[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]dithio]-, 1-(4-methylbenzenesulfonate)" with a molecular formula of C16H24O5S3 and molecular weight of 392.55 . This compound integrates several key functional groups that give it unique properties:
Key Structural Components
The compound's name breaks down its principal structural elements:
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THP: Tetrahydropyranyl protecting group
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SS: Disulfide bond, which provides cleavability under specific conditions
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PEG1: Single polyethylene glycol unit that enhances solubility and biocompatibility
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Tos: Tosyl (4-methylbenzenesulfonate) end group that functions as a reactive site
These components work synergistically to create a linker molecule that can form stable conjugates while allowing for controlled release mechanisms in target environments.
Physical Properties
Based on available data, THP-SS-PEG1-Tos demonstrates the following physical and chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 392.55 g/mol |
Molecular Formula | C16H24O5S3 |
Physical State | Solid compound |
CAS Number | 1807512-37-3 |
Functional Role in Antibody-Drug Conjugates
THP-SS-PEG1-Tos serves a crucial function in modern pharmaceutical development as a specialized linker for antibody-drug conjugates.
ADC Design Principles
Antibody-drug conjugates represent a sophisticated approach to targeted therapy, particularly in oncology. These therapeutic agents consist of three essential components:
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A monoclonal antibody that selectively binds to target antigens
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A cytotoxic payload (drug) that exerts therapeutic effects
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A linker that connects the antibody to the drug while maintaining stability in circulation and allowing for controlled release
Cleavable Linker Technology
The distinctive feature of THP-SS-PEG1-Tos is its disulfide bond (SS), which enables its application as a cleavable linker. This property is particularly valuable in ADC design for several reasons:
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The disulfide bond maintains stability in systemic circulation, preventing premature drug release
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Upon internalization into target cells, the reducing intracellular environment cleaves the disulfide bond
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This controlled release mechanism enables the cytotoxic payload to exert its effects specifically within target cells
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The precise release reduces off-target effects and enhances the therapeutic window of the conjugated drug
Comparison with Related Compounds
To better understand THP-SS-PEG1-Tos, it is valuable to compare it with structurally and functionally related compounds.
Comparison with THP-SS-PEG1-Boc
THP-SS-PEG1-Boc (CAS: 1807503-88-3) is another cleavable linker used in ADC synthesis with significant structural similarities to THP-SS-PEG1-Tos . The comparison reveals important distinctions:
Feature | THP-SS-PEG1-Tos | THP-SS-PEG1-Boc |
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Molecular Formula | C16H24O5S3 | C16H30O5S2 |
Molecular Weight | 392.55 | 366.54 |
End Group | Tosylate | tert-butyloxycarbonyl (Boc) |
Reactive Site | Tosyl group for nucleophilic substitution | Boc-protected carboxylic acid |
Primary Use | ADC linker with reactive tosyl group | ADC linker with protected carboxylic acid |
Both compounds share the core THP-SS-PEG1 structure but differ in their terminal functional groups, offering complementary reactivity profiles for different synthetic strategies in ADC development.
Comparison with THP-PEG1-alcohol
THP-PEG1-alcohol (CAS: 2162-31-4) represents another related compound with distinct properties and applications :
Feature | THP-SS-PEG1-Tos | THP-PEG1-alcohol |
---|---|---|
Molecular Formula | C16H24O5S3 | C7H14O3 |
Molecular Weight | 392.55 | 146.184 |
Disulfide Bond | Present | Absent |
Terminal Group | Tosylate | Hydroxyl |
Cleavability | Reducible disulfide bond | Non-cleavable |
Primary Application | ADC linker | PROTAC linker |
Boiling Point | Not specified | 255.3±30.0 °C at 760 mmHg |
Flash Point | Not specified | 108.2±24.6 °C |
The notable absence of a disulfide bond in THP-PEG1-alcohol makes it non-cleavable under reducing conditions, directing it toward different applications such as Proteolysis Targeting Chimeras (PROTACs) rather than cleavable ADC linkers.
Synthetic Approaches and Chemical Reactivity
Key Reaction Profiles
THP-SS-PEG1-Tos exhibits distinctive reactivity patterns based on its functional components:
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The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions
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The disulfide bond undergoes cleavage under reducing conditions
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The THP protecting group can be removed under mildly acidic conditions
These reactivity profiles make the compound versatile in various synthetic sequences for producing complex bioconjugates.
Stability Considerations
The stability of THP-SS-PEG1-Tos under various conditions is critical for its applications:
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The compound maintains stability under neutral and basic conditions
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Exposure to reducing agents (such as dithiothreitol or tris(2-carboxyethyl)phosphine) cleaves the disulfide bond
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Acidic conditions can remove the THP protecting group while maintaining the integrity of other functional groups
Applications in Cancer Research
ADC Development
The primary application of THP-SS-PEG1-Tos lies in the field of antibody-drug conjugate development for cancer therapy . The compound's properties make it particularly suitable for this purpose:
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The cleavable disulfide bond enables targeted release of cytotoxic agents within cancer cells
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The PEG component enhances solubility and reduces immunogenicity
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The tosyl group provides a reactive handle for conjugation to various payloads
Advantages in Targeted Therapy
THP-SS-PEG1-Tos offers several advantages as an ADC linker:
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Selective release: The disulfide bond cleaves preferentially in the reducing environment of tumor cells
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Controlled drug delivery: The linker maintains stability in circulation while allowing release at the target site
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Versatile conjugation chemistry: The tosyl group enables attachment to various functional groups on drug molecules
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Enhanced pharmacokinetics: The PEG component can improve the circulation half-life of the conjugate
Structure-Activity Relationships
Design Considerations
When utilizing THP-SS-PEG1-Tos in ADC design, several factors must be considered:
Current Research Directions
Emerging Applications
While currently focused on ADC development, the versatile structure of THP-SS-PEG1-Tos suggests potential for broader applications:
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Delivery systems for nucleic acid therapeutics
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Development of targeted imaging agents
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Creation of dual-function therapeutic-diagnostic conjugates
Optimization Strategies
Ongoing research continues to refine the properties of cleavable linkers like THP-SS-PEG1-Tos:
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Tuning the rate of disulfide cleavage for optimal drug release kinetics
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Developing variants with enhanced stability profiles
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Creating derivatives with improved synthetic accessibility
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Exploring alternative PEG lengths to optimize pharmacokinetic properties
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